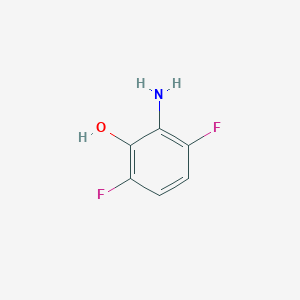

2-Amino-3,6-difluorophenol

Description

Significance of Fluorinated Aromatic Aminophenols in Contemporary Chemical Science

Fluorinated aromatic aminophenols are a significant class of compounds in modern chemistry, particularly in the fields of medicinal chemistry and materials science. numberanalytics.com The strategic incorporation of fluorine atoms into aromatic systems can profoundly alter a molecule's physical and chemical properties. numberanalytics.combeilstein-journals.org This includes modifications to lipophilicity, metabolic stability, and bioavailability, which are crucial for the development of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

The presence of fluorine can enhance the thermal stability and chemical resistance of materials, making these compounds valuable in the creation of advanced polymers like fluoropolymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.comacs.org In drug development, fluorination is a common strategy to improve the efficacy and safety of drug candidates. numberanalytics.comresearchgate.net The unique electronic properties conferred by fluorine make these aromatic compounds highly sought after for creating novel bioactive molecules and functional materials. researchgate.netwalshmedicalmedia.com

Research Trajectory and Scope of 2-Amino-3,6-difluorophenol Studies

The study of this compound has been primarily centered on its role as a chemical intermediate. Research has explored its use in the synthesis of more complex molecules, where its specific structural and electronic properties are leveraged. For example, it has been used in the creation of pyridine (B92270) Schiff bases, which have been investigated for their potential antifungal activities. frontiersin.org The research trajectory indicates a focused application in synthetic chemistry rather than broad use, highlighting its importance in specific, multi-step synthetic routes.

Conceptual Framework: Role of Fluorine Substitution in Aromatic Systems

The substitution of hydrogen with fluorine in an aromatic ring introduces significant electronic effects that alter the molecule's reactivity and properties. beilstein-journals.orgacs.org Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect, which can increase the acidity of nearby functional groups. researchgate.nettandfonline.com While fluorine also has a lone pair of electrons that can participate in resonance, its inductive effect is generally more dominant in aromatic systems. acs.org

This modification can lead to increased thermal stability and resistance to oxidation. acs.orgnumberanalytics.com The presence of fluorine can also make the aromatic ring more susceptible to certain reactions, such as nucleophilic substitution. numberanalytics.com In the context of medicinal chemistry, fluorine substitution is often used to block metabolic oxidation sites on a drug molecule, thereby increasing its metabolic stability and effectiveness. nih.govencyclopedia.pub The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's properties for specific applications. beilstein-journals.orgwalshmedicalmedia.com

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 115551-33-2 | C6H5F2NO | 145.11 | 229.4 | Not Available |

| 2-Amino-4,6-difluorophenol | 133788-83-7 | C6H5F2NO | 145.11 | 224.2 | Not Available |

| 4-Amino-2,6-difluorophenol (B148228) | 126058-97-7 | C6H5F2NO | 145.11 | 601.33 (Predicted) | Not Available |

| 4-Amino-3,5-difluorophenol | 135086-76-9 | C6H5F2NO | 145.11 | Not Available | 147-150 |

| 2-Amino-4-bromo-3,6-difluorophenol | 2088851-52-7 | C6H4BrF2NO | 224.00 | Not Available | Not Available |

| 2-Amino-3,6-dichlorophenol | 100868-47-1 | C6H5Cl2NO | 178.02 | Not Available | Not Available |

Spectroscopic Data for a Derivative of this compound

The following data pertains to (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, a Schiff base synthesized from a derivative of this compound.

| Spectroscopic Technique | Observed Signals (ppm) |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ = 6.15 (bs, 2H, NH₂), 6.66 (d, J = 5.5; 1H; H2), 7.44–748 (m, 2H; H5 and H6), 7.95 (d, J = 5.5 Hz, 1H; H1), 8.04 (s, 1H; H3), 8.89 (s, 1H; H4) |

| ¹³C NMR (400 MHz, DMSO-d6) | δ = 159.33, 148.97, 148.47, 144.81, 144.74, 139.16, 131.81, 122.81, 122.72, 112.27, 111.96, 109.59, 108.39, 108.11, 107.94 |

| ¹⁹F NMR (400 MHz, DMSO-d6) | δ = -122.64, -132.76 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQKZMKMEQLRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311574 | |

| Record name | 2-Amino-3,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139548-98-4 | |

| Record name | 2-Amino-3,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139548-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3,6 Difluorophenol

Impact of Fluorine Substitution on Intrinsic Reactivity

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electron distribution and stability of the aromatic ring, thereby influencing its inherent reactivity.

Electronic Effects: Inductive and Resonance Contributions of Fluorine Atoms

The electronic influence of the fluorine atoms in 2-Amino-3,6-difluorophenol is a duality of two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is bonded. chemistrysteps.commasterorganicchemistry.com This effect is transmitted through the sigma (σ) bonds of the aromatic ring, causing a general decrease in electron density across the entire ring. chemistrysteps.comcore.ac.uk This makes the aromatic system more electron-poor compared to its non-fluorinated counterpart. The presence of two fluorine atoms amplifies this inductive withdrawal. core.ac.uk

Resonance Effect (+R): The fluorine atoms possess lone pairs of electrons in their 2p orbitals, which can be delocalized into the π-system of the benzene (B151609) ring. masterorganicchemistry.com This donation of electron density, known as the resonance or mesomeric effect, partially counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be stronger and more influential on reactivity than the resonance effect. masterorganicchemistry.com

The net result of these electronic contributions is a significant modification of the acidity of the phenolic hydroxyl group. The strong inductive effect of fluorine atoms stabilizes the phenoxide conjugate base by withdrawing electron density, thereby increasing the acidity (lowering the pKa) of the phenol (B47542). chemistrysteps.comcore.ac.uk For instance, the incorporation of two fluorine atoms at the 2- and 6-positions of phenol can lead to a pKa reduction of approximately 2.7 units. annualreviews.org

Modulation of Aromatic Ring Reactivity and Electrophilic/Nucleophilic Character

The unique electronic landscape of this compound, shaped by both electron-withdrawing fluorine atoms and electron-donating amino (-NH2) and hydroxyl (-OH) groups, dictates its susceptibility to electrophilic and nucleophilic attack.

Activation towards Nucleophilic Attack: The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density of the aromatic ring, making it more electrophilic. core.ac.ukwikipedia.org This increased electrophilicity facilitates attack by nucleophiles, activating the ring towards Nucleophilic Aromatic Substitution (SNAr) reactions. core.ac.ukwikipedia.org Aromatic rings that are electron-poor are more susceptible to this type of reaction. wikipedia.orgpressbooks.pub

Alteration of Oxidation Potentials in Aromatic Systems

The introduction of fluorine atoms into an aromatic system generally increases its oxidation potential. annualreviews.orgchemrxiv.org This means that more energy is required to remove an electron from the molecule, making it more resistant to oxidation. annualreviews.org The sequential addition of fluorine atoms to the aromatic nucleus of paracetamol, for example, was shown to increase the molecule's oxidation potential. annualreviews.org This effect is attributed to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the molecule's highest occupied molecular orbital (HOMO). chemrxiv.orgresearchgate.net For this compound, this increased resistance to oxidation can alter the rate of autoxidation and the formation of related quinone species compared to unsubstituted aminophenols. annualreviews.org

| Property | Effect of Fluorine Substitution | Governing Factor |

|---|---|---|

| Acidity (pKa of -OH) | Increased (pKa lowered) | Strong Inductive Effect (-I) stabilizes the phenoxide ion. core.ac.ukannualreviews.org |

| Reactivity towards Nucleophiles (SNAr) | Increased | Fluorine atoms withdraw electron density, making the ring more electrophilic. core.ac.ukwikipedia.org |

| Reactivity towards Electrophiles (EAS) | Decreased (by F), Increased (by -OH, -NH2) | Competition between deactivating inductive effect of F and activating resonance effect of -OH and -NH2. masterorganicchemistry.com |

| Oxidation Potential | Increased | Inductive effect of fluorine stabilizes the HOMO, making oxidation more difficult. annualreviews.orgchemrxiv.org |

Elucidation of Reaction Pathways and Transformation Mechanisms

The reactivity of this compound is best understood through the mechanisms of the primary reactions it undergoes: nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups or halogens, are predisposed to undergo SNAr reactions. wikipedia.orgpressbooks.pub In this compound, the two fluorine atoms activate the ring for such transformations.

The SNAr mechanism is typically a two-step process:

Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukpressbooks.pub The negative charge of this intermediate is delocalized, with stabilization being most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. core.ac.ukpressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the rapid expulsion of the leaving group (a fluoride (B91410) ion). core.ac.uk The loss of the leaving group is generally fast because it reforms the stable aromatic system. core.ac.uk

For this compound, a nucleophile could potentially replace either the fluorine at C-3 or C-6. The regioselectivity of the attack would be influenced by the combined electronic and steric effects of the amino and hydroxyl groups.

Electrophilic Aromatic Substitution (EAS) Reactions

EAS reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.orgpressbooks.pub While the fluorine atoms in this compound deactivate the ring, the hydroxyl and amino groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The general mechanism for EAS proceeds in two steps:

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This step disrupts the aromatic system and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. pressbooks.pubmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the C=C double bond and the stable aromatic ring. masterorganicchemistry.com

In this compound, the directing effects of the -OH and -NH2 groups are dominant. The hydroxyl group strongly directs ortho and para, and the amino group does as well. Given the existing substitution pattern, the available positions for electrophilic attack are C-4 and C-5. The precise location of substitution in reactions like nitration or halogenation would depend on the specific reaction conditions and the interplay of the directing effects of all three substituents. The strong deactivating nature of the fluorine atoms means that forcing conditions may be required to achieve EAS. youtube.com

Oxidative and Reductive Transformations of Aminophenol Moieties

The aminophenol moiety is susceptible to a range of oxidative and reductive transformations, which can lead to the formation of diverse molecular architectures. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of the broader class of aminophenols provides a framework for understanding its potential transformations.

Oxidative Transformations:

The oxidation of aminophenols can be a complex process, often yielding polymeric materials or quinone-imine derivatives. The presence of both an amino and a hydroxyl group on the aromatic ring makes them highly susceptible to oxidation. For instance, the oxidation of 2-aminophenol (B121084) can lead to the formation of 2-amino-3H-phenoxazin-3-one (APO). researchgate.net This type of cyclocondensation reaction is influenced by the electronic effects and positions of substituents on the benzene ring. researchgate.net In the case of this compound, the fluorine atoms, being strongly electron-withdrawing, would significantly influence the electron density of the aromatic ring, thereby affecting the rate and outcome of oxidation reactions.

The catalytic oxidation of o-aminophenol in the presence of oxygen or hydrogen peroxide is a known route to APO. researchgate.net It is plausible that this compound could undergo a similar transformation, potentially catalyzed by metal complexes like cobalt(II) phthalocyaninetetrasodiumsulfonate, to yield a difluorinated analog of APO. researchgate.net The fluorine substituents may also enhance the metabolic stability of the molecule by making the C-F bond more resistant to oxidative metabolism compared to a C-H bond. tandfonline.com

Reductive Transformations:

Reductive processes involving aminophenols can target either the aromatic ring or other functional groups present in the molecule. A common transformation is the reduction of a nitro group to an amino group in precursor molecules used to synthesize aminophenols. nih.gov For example, the synthesis of 4-amino-2,6-difluorophenol (B148228) has been achieved through the nitration of 2,6-difluorophenol (B125437) followed by reduction.

In the context of halogenated phenols, reductive dehalogenation is a significant transformation. Studies on microorganisms like Desulfitobacterium frappieri PCP-1 have shown their ability to reductively dehalogenate a variety of chlorophenols at ortho, meta, and para positions. nih.gov While this study focused on chlorophenols, it highlights the potential for biological systems to effect the reduction of halogenated aromatic compounds. The fluorine atoms in this compound are generally more resistant to reductive dehalogenation than chlorine or bromine. nih.gov

Intramolecular Cascade and Rearrangement Reactions

Intramolecular reactions of substituted phenols can lead to the formation of complex polycyclic structures through cascade sequences or rearrangements. These reactions are often triggered by the generation of a reactive intermediate that initiates a series of bond-forming and bond-breaking events.

A notable example is the metal-free regioselective difunctionalization of 2,6-difluorophenol through a sigmatropic rearrangement cascade. This process involves the reaction with an aryl sulfoxide (B87167) to form a cyclohexadienone intermediate via dearomatization. Subsequent nucleophilic addition by amines or thiols, followed by fluorine elimination, restores aromaticity and yields multifunctionalized phenols. This type of cascade, involving an interrupted Pummerer reaction and a solubilityofthings.comsolubilityofthings.com sigmatropic rearrangement, has been developed for the synthesis of various biaryl architectures. nih.govsoton.ac.uk While this specific example uses 2,6-difluorophenol, the principles could potentially be applied to this compound, where the amino group could influence the nucleophilicity and regioselectivity of the reaction.

Rearrangement reactions are fundamental in organic synthesis, allowing for significant structural reorganization within a molecule. solubilityofthings.com Common types of rearrangements include 1,2-shifts, electrocyclic reactions, and sigmatropic rearrangements. solubilityofthings.com For instance, the benzilic acid rearrangement converts a 1,2-diketone into a carboxylic acid via the migration of a phenyl group. libretexts.org The Beckmann rearrangement transforms an oxime into an amide. libretexts.org While direct examples involving this compound are not provided, the presence of the amino and hydroxyl groups, along with the fluorine substituents, creates a unique electronic environment that could facilitate novel intramolecular cascade or rearrangement pathways under appropriate acidic, basic, or catalytic conditions.

Catalysis in Chemical Transformations Involving this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both organocatalysis and metal catalysis offer distinct advantages for reactions involving functionalized aromatic compounds like this compound.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.commdpi.com These catalysts operate through various activation modes, including acting as Brønsted or Lewis acids/bases, or by forming reactive intermediates such as enamines or iminiums. scienceopen.comuni-giessen.de

While specific organocatalytic reactions involving this compound are not detailed in the provided results, the principles of organocatalysis can be applied to this substrate. For example, chiral Brønsted acids have been successfully employed in the enantioselective amidation of imines. scienceopen.com The amino group of this compound could potentially participate in similar transformations, or the phenolic hydroxyl could act as a directing group or a proton donor in hydrogen-bond-catalyzed reactions.

Organocatalysts have been utilized in a variety of reactions, including cycloadditions, Michael additions, and the synthesis of heterocyclic compounds like quinazolinones. mdpi.comnih.gov The synthesis of quinazolinones, for instance, has been achieved through organocatalytic, one-pot, three-component reactions involving isatoic anhydride, amines, and other carbonyl compounds, often using catalysts like acetic acid or dodecylbenzene (B1670861) sulfonic acid. nih.gov Given its structure, this compound could serve as a precursor or a reactant in such organocatalyzed multicomponent reactions to generate novel fluorinated heterocyclic scaffolds. The use of water as a solvent in some organocatalytic reactions further enhances their green credentials. researchgate.net

Metal-Catalyzed Reaction Development

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of cross-coupling and C-H functionalization reactions. nih.govvapourtec.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds. vapourtec.com While no specific examples with this compound are provided, this compound could potentially undergo such reactions. For instance, if converted to an aryl halide or boronic acid derivative, it could participate in standard cross-coupling protocols.

C-H Activation/Functionalization: Direct C-H activation has become an increasingly important strategy for the atom-economical synthesis of complex molecules. nih.govbeilstein-journals.org Transition metal catalysts, including those based on rhodium, iridium, and palladium, can facilitate the direct amination or arylation of C-H bonds. nih.govbeilstein-journals.org Organic azides are often used as a nitrogen source in these reactions. nih.gov The fluorine atoms in this compound would influence the regioselectivity of such C-H functionalization reactions.

Oxidative Polymerization: 2,6-Difluorophenol undergoes metal-catalyzed oxidative polymerization with Fe-salen complexes to produce high-performance poly(2,6-difluoro-1,4-phenylene oxide). chemicalbook.com It is conceivable that this compound could be explored as a monomer in similar polymerization reactions, potentially leading to novel polymers with interesting electronic and material properties.

The development of metal-catalyzed nitrene transfer reactions also offers a pathway for C-H bond amination. researchgate.net Chiral rhodium(II) catalysts have been developed for asymmetric intermolecular benzylic C(sp³)-H amination. researchgate.net Such methodologies could potentially be adapted for the functionalization of substrates like this compound, either at the aromatic ring or at a suitable side chain.

Derivatives and Advanced Functionalization of 2 Amino 3,6 Difluorophenol

Synthesis and Characterization of Schiff Bases Derived from 2-Amino-3,6-difluorophenol and its Analogues

Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of compounds synthesized through the condensation of primary amines with carbonyl compounds. tsijournals.com They are pivotal in coordination chemistry and have been investigated for their catalytic and biological activities. tsijournals.commdpi.com The synthesis of Schiff bases derived from fluorinated aminophenols, including analogues of this compound, has been a subject of significant research interest. frontiersin.orgnih.govmdpi.com

A common synthetic route involves the condensation reaction between an aminophenol and an aldehyde or ketone. bohrium.com For instance, new pyridine (B92270) Schiff bases have been synthesized by reacting 3,4-diaminopyridine (B372788) with fluorinated 2-hydroxy-benzaldehydes in methanol (B129727) at room temperature. frontiersin.orgnih.gov This method has yielded compounds like (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol. frontiersin.orgnih.gov

The characterization of these Schiff bases is typically achieved through a combination of spectroscopic techniques. frontiersin.orgnih.govacs.org

FTIR Spectroscopy is used to identify the characteristic imine (C=N) stretching vibration. frontiersin.orgnih.gov

NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed structural information about the molecular framework. frontiersin.orgnih.gov

UV-Vis Spectroscopy is employed to study the electronic properties of the compounds. frontiersin.orgnih.gov

Mass Spectrometry confirms the molecular weight of the synthesized Schiff bases. frontiersin.org

Detailed characterization data for a representative fluorinated pyridine Schiff base is provided in the table below.

Table 1: Spectroscopic Data for (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol frontiersin.org

| Technique | Observed Data |

| Melting Point | 182.5–183.7°C |

| ¹H NMR (DMSO-d₆, ppm) | δ = 6.15 (bs, 2H, NH₂), 6.66 (d, J = 5.5; 1H; H2), 7.44–748 (m, 2H; H5 and H6), 7.95 (d, J = 5.5 Hz, 1H; H1), 8.04 (s, 1H; H3), 8.89 (s, 1H; H4) |

| ¹³C NMR (DMSO-d₆, ppm) | δ = 159.33, 148.97, 148.47, 144.81, 144.74, 139.16, 131.81, 122.81, 122.72, 112.27, 111.96, 109.59, 108.39, 108.11, 107.94 |

| ¹⁹F NMR (DMSO-d₆, ppm) | δ = -122.64, -132.76 |

Schiff bases derived from aminophenols can also act as ligands to form metal complexes, which have shown enhanced biological activities compared to the free ligands. tsijournals.combohrium.com The coordination typically involves the azomethine nitrogen and the deprotonated phenolic oxygen. mdpi.com

Advanced Functionalization Strategies for Aromatic Amino and Hydroxyl Groups

The amino and hydroxyl moieties of this compound are key functional groups that can be readily derivatized to introduce new functionalities and build more complex molecular structures.

Amidation and esterification are fundamental reactions in organic synthesis for forming amide and ester bonds, respectively. These reactions can be applied to the amino and hydroxyl groups of this compound to create a wide range of derivatives.

Amidation involves the reaction of the amino group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). General procedures for amidation often involve a coupling agent or the activation of the carboxylic acid. rsc.org For example, N-phenylcinnamamide can be synthesized by the coupling reaction between cinnamic acid and aniline. rsc.org This methodology can be extended to fluorinated aminophenols.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid, typically in the presence of an acid catalyst. This functionalization can be used to introduce various organic moieties onto the phenolic ring.

These derivatization strategies are crucial for modifying the properties of the parent molecule, such as solubility, and for introducing reactive handles for further chemical transformations. researchgate.net

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. biochempeg.commt.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. tcichemicals.comsigmaaldrich.com

The this compound scaffold can be incorporated into click chemistry architectures by introducing either an azide (B81097) or an alkyne functionality. This allows for its conjugation to other molecules, polymers, or surfaces that bear the complementary reactive group. biochempeg.comelectrochemsci.org

Strategies for Integration:

Functionalization with an Alkyne or Azide: The amino or hydroxyl group can be modified to introduce a terminal alkyne or an azide group. For example, the amino group can be reacted with an alkyne-containing acyl chloride to form an amide linkage with a pendant alkyne.

CuAAC Reaction: The functionalized this compound derivative can then undergo a CuAAC reaction with a corresponding azide- or alkyne-functionalized molecule. mdpi.com

This approach is highly versatile and has been widely used in drug discovery, materials science, and bioconjugation. biochempeg.comnih.gov The resulting triazole ring is not just a linker but can also act as a stable, aromatic unit within the final molecular architecture. mdpi.com

Design and Multi-Step Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The synthesis of complex molecules often requires a multi-step approach, where different reactions are performed in a specific sequence to build the target structure. vapourtec.comyoutube.comuniv-nantes.fr The this compound moiety can serve as a key starting material or intermediate in such syntheses due to its versatile functional groups and fluorinated aromatic core. mdpi.comresearchgate.net

The design of these multi-step syntheses often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com The presence of the amino and hydroxyl groups on the this compound ring allows for a variety of transformations, including:

Formation of Heterocycles: The amino and hydroxyl groups can participate in cyclization reactions to form heterocyclic structures like benzoxazoles.

Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Sequential Functionalization: The amino and hydroxyl groups can be selectively protected and deprotected to allow for sequential reactions at different positions of the molecule.

An example of a complex molecular architecture derived from a related aminophenol is the formation of metallosupramolecular grids. In this process, an aminophenol is reacted with a dialdehyde (B1249045) to form a ligand in situ, which then self-assembles with metal ions to form a grid-like structure. pnas.org This demonstrates how simple building blocks can be used to generate highly organized and complex molecular systems. pnas.org

The development of automated continuous-flow systems has also facilitated the multi-step synthesis of complex molecules, including those derived from amino sugars, by allowing for sequential reactions without the need for intermediate purification steps. nih.gov This approach can improve efficiency and scalability in the synthesis of complex molecular architectures. nih.gov

Computational and Theoretical Studies on 2 Amino 3,6 Difluorophenol

Density Functional Theory (DFT) Based Analyses

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific Density Functional Theory (DFT) based analyses for 2-Amino-3,6-difluorophenol. While DFT is a powerful method for investigating the properties of molecules, dedicated studies on this particular compound, including geometry optimization, conformational analysis, electronic structure, frontier molecular orbital (HOMO-LUMO) analysis, electrostatic potential surface (MEP) mapping, and Natural Bond Orbital (NBO) analysis, were not found in the available resources.

Geometry Optimization and Conformational Analysis

No specific studies on the geometry optimization and conformational analysis of this compound using DFT methods were identified in the searched literature. Such studies would typically involve computational methods to determine the most stable three-dimensional structure of the molecule and explore its various possible conformations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Detailed electronic structure calculations and Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound are not available in the public domain based on the conducted searches. This type of analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule.

Electrostatic Potential Surface (MEP) Mapping

No literature was found that specifically details the Molecular Electrostatic Potential (MEP) surface mapping of this compound. MEP mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analyses for this compound could not be located in the reviewed scientific databases. NBO analysis provides insights into the bonding interactions, charge transfer, and delocalization of electron density within a molecule.

Quantum Chemical Calculations for Reaction Mechanisms, Regioselectivity, and Diastereoselectivity

There is a lack of published research detailing quantum chemical calculations on the reaction mechanisms, regioselectivity, and diastereoselectivity involving this compound. These calculations are instrumental in predicting the outcomes of chemical reactions.

Theoretical Investigations of Intramolecular Hydrogen Bonding and Intermolecular Interactions

While the potential for intramolecular hydrogen bonding exists in this compound between the amino, hydroxyl, and fluorine substituents, no specific theoretical investigations on this aspect or its intermolecular interactions were found in the scientific literature. Such studies would be essential for understanding the physical and chemical behavior of the compound in various environments.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical predictions of the non-linear optical (NLO) properties of organic molecules have become a powerful tool for the design of new materials for optoelectronic applications. For this compound, computational methods, particularly Density Functional Theory (DFT), can provide significant insights into its potential as an NLO material. These studies typically focus on calculating the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which are key indicators of a molecule's NLO response.

The NLO properties of organic molecules are often governed by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the amino (-NH₂) and hydroxyl (-OH) groups act as strong electron donors, while the fluorine atoms (-F) are effective electron-withdrawing groups. This arrangement can facilitate intramolecular charge transfer (ICT) upon excitation, a crucial factor for a significant NLO response. The phenyl ring serves as the π-bridge facilitating this charge transfer.

Computational studies on similar fluorinated aromatic compounds have demonstrated that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of substituent groups. bohrium.comresearchgate.net A smaller Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) energy gap is generally associated with a larger β value, as it indicates easier electronic transitions that contribute to the NLO response. analis.com.my

For this compound, DFT calculations would be employed to optimize the molecular geometry and then compute the electronic properties. The first hyperpolarizability is a tensor quantity, and the total hyperpolarizability (β_tot) is typically calculated from its individual components (β_x, β_y, β_z). A large β_tot value, often compared to a standard reference like urea, would suggest that the molecule is a promising candidate for NLO applications such as frequency doubling.

| Parameter | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 2 - 5 D | Indicates the overall polarity of the molecule. |

| Linear Polarizability | α_tot | 100 - 200 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_tot | 1x10-30 - 10x10-30 esu | Quantifies the second-order NLO response. Larger values are desirable. |

| HOMO-LUMO Energy Gap | ΔE | 3 - 5 eV | Relates to molecular stability and electronic transition energy; smaller gaps can enhance NLO properties. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations can elucidate its conformational landscape and the influence of different solvents on its structure and dynamics.

MD simulations can explore the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. By simulating the molecule in different solvent environments (e.g., in a non-polar solvent like chloroform (B151607) or a polar protic solvent like water), one can observe how solvent interactions affect these conformational preferences. nih.govstanford.edu

In a non-polar solvent, the intramolecular hydrogen bond is expected to be more persistent, as there is less competition from solvent molecules. In a polar solvent like water, solvent molecules can form hydrogen bonds with both the -OH and -NH₂ groups, potentially disrupting the intramolecular bond and leading to a more flexible conformational landscape. bohrium.com These simulations provide insights into solute-solvent interactions, the structure of the solvation shell, and the dynamics of hydrogen bonding. stanford.edu

A typical MD simulation setup for studying this compound would involve the following steps and parameters, as summarized in the table below. The results from such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for the design of materials and for predicting its behavior in biological systems.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, or OPLS-AA |

| Solvent Model | Representation of the solvent molecules. | Explicit (e.g., TIP3P for water) or Implicit (continuum model) |

| Ensemble | Statistical mechanics ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature. | 298 K (Room Temperature) |

| Simulation Time | Total duration of the simulation. | 10 - 100 nanoseconds (ns) |

| Time Step | Integration time step for the equations of motion. | 1 - 2 femtoseconds (fs) |

Advanced Spectroscopic Characterization Techniques and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Amino-3,6-difluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Fluorine Environment Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons and the protons of the amino (–NH₂) and hydroxyl (–OH) groups. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts of the –NH₂ and –OH protons can be broad and their position variable depending on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum would display six unique signals for the carbon atoms of the benzene (B151609) ring. The carbons directly bonded to the electronegative fluorine, oxygen, and nitrogen atoms (C-2, C-3, C-1, and C-6) would be significantly deshielded, appearing at higher chemical shifts (downfield). The C-F coupling constants would provide further structural confirmation. For example, carbons directly attached to fluorine (¹J-CF) exhibit large couplings, while two-bond (²J-CF) and three-bond (³J-CF) couplings are smaller but still informative.

¹⁹F NMR: As a 100% naturally abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 6. The chemical shifts and the coupling between them would be characteristic of their specific electronic and spatial environments. For instance, in a related but more complex molecule, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol, the fluorine atoms at positions 4 and 6 were observed at chemical shifts of -122.64 ppm and -132.76 ppm, respectively. frontiersin.org

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, DEPT)

2D NMR techniques are critical for assigning the signals observed in 1D spectra and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons, confirming the connectivity of the aromatic protons.

TOCSY (Total Correlation Spectroscopy): TOCSY provides correlations between all protons within a spin system. mdpi.com This would further confirm the assignments of the aromatic protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, DEPT would help distinguish the two CH signals in the aromatic region from the quaternary carbons.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): While not explicitly requested, these experiments would be crucial. HSQC would correlate each proton with the carbon it is directly attached to, while HMBC would show correlations between protons and carbons over two or three bonds, providing the final and definitive evidence for the complete molecular structure.

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

FTIR Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) (typically broad, ~3200-3600 cm⁻¹), the N-H stretches of the primary amine (two sharp bands, ~3300-3500 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). In a study of a related Schiff base, characteristic bands were observed for νOH, νNH₂, and νC=C. frontiersin.org

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, recorded in a suitable solvent like methanol (B129727) or ethanol (B145695), would likely show absorption maxima corresponding to π→π* transitions of the substituted benzene ring. The positions of these maxima are influenced by the auxochromic amino and hydroxyl groups and the fluorine substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. vwr.com For this compound (molecular formula C₆H₅F₂NO), HRMS would provide an exact mass measurement that confirms this formula. The calculated monoisotopic mass is 145.0339 Da. Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure, likely showing losses of small neutral molecules like CO or HCN.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While no crystal structure for this compound was found, studies on related compounds like 2,6-difluorophenol (B125437) have been performed. researchgate.net An analysis of this compound would be expected to reveal details about the planarity of the ring and the hydrogen bonding networks involving the amino and hydroxyl groups, which dictate the crystal packing.

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is used to study the electrochemical properties of a compound, specifically its oxidation and reduction potentials. The voltammogram for this compound would likely show an irreversible oxidation wave corresponding to the oxidation of the aminophenol moiety. Both the amino and phenol groups are electrochemically active. The potential at which this oxidation occurs provides insight into the electron-donating ability of the substituted ring system. The presence of electron-withdrawing fluorine atoms would be expected to make the oxidation more difficult (occur at a more positive potential) compared to a non-fluorinated aminophenol. Studies on related Schiff bases and other phenolic compounds have utilized CV to characterize their redox behavior. frontiersin.orgresearchgate.net

Applications in Advanced Materials Science and Functional Materials Development

Incorporation into Polymers and Coatings for Enhanced Performance

The presence of reactive amino and hydroxyl groups, combined with the strong electron-withdrawing nature of fluorine atoms, allows 2-Amino-3,6-difluorophenol to be integrated into polymeric structures, significantly enhancing their material properties.

Fluorinated phenols are recognized for their contribution to the development of high-performance polymers with exceptional thermal stability and chemical resistance. chemimpex.com The incorporation of fluorinated monomers, such as derivatives of aminodifluorophenol, into polymer backbones can elevate their degradation temperatures and improve their resilience in harsh chemical environments. chemimpex.com

Table 1: Impact of Fluorine Incorporation on Polymer Properties

| Property | Enhancement due to Fluorination | Rationale | Relevant Precursors |

|---|---|---|---|

| Thermal Stability | Increased decomposition temperature | High C-F bond energy | 2,6-Difluorophenol (B125437), 3,5-Difluorophenol |

| Chemical Resistance | Improved resistance to acids, solvents, and oxidation | Low polarizability and high electronegativity of fluorine | 6-Amino-2,3-difluorophenol (B104598) chemimpex.com |

| Flame Retardancy | Enhanced fire-resistant properties | Halogen atoms interfere with combustion reactions | Brominated epoxy vinyl ester resins ineos.com |

Fluorinated compounds are integral to the formulation of liquid crystal (LC) mixtures used in modern display technologies. google.com The introduction of fluorine atoms into the molecular structure of LC components can favorably modify key properties such as dielectric anisotropy, viscosity, and optical birefringence. Phenolic derivatives, in particular, have been explored for their utility in creating the liquid crystalline phases essential for display operation. rsc.org

Role in the Synthesis of Dyes, Pigments, and Fluorophores

The chromophoric and auxochromic groups present in this compound make it a valuable precursor in the synthesis of a wide range of colorants and fluorescent materials. chemicalbull.com The phenol (B47542) (auxochrome) and amino (auxochrome) groups can intensify the color of a chromophore-containing molecule, while the aromatic ring itself forms part of the basic chromophore system.

The compound serves as an intermediate in the production of dyes and pigments, where its chemical structure facilitates the creation of vibrant and stable colors for textiles and coatings. For example, related aminophenol derivatives are used to synthesize reactive and direct dyes. qinmuchem.com Furthermore, the amino group can be diazotized and coupled with other aromatic compounds to create a vast library of azo dyes, which represent the largest class of commercial colorants. nih.gov

In addition to dyes, fluorinated phenolic compounds are used to create fluorophores. Schiff bases derived from fluorinated phenols can act as ligands for metal complexes that exhibit fluorescent properties. researchgate.net The presence of fluorine atoms can enhance the quantum yield and photostability of fluorescent molecules. The unique substitution pattern of this compound offers a scaffold for developing novel fluorophores with tailored absorption and emission spectra for applications in bio-imaging, sensing, and organic light-emitting diodes (OLEDs).

Table 2: Functional Groups of this compound in Dye and Fluorophore Synthesis

| Functional Group | Role in Synthesis | Resulting Application |

|---|---|---|

| Amino Group (-NH2) | Diazotization for azo coupling; Nucleophilic reactions | Azo Dyes, Schiff Bases nih.govresearchgate.net |

| Hydroxyl Group (-OH) | Auxochrome; Site for forming ether linkages | Color intensification, Fluorescent Probes acs.org |

| Difluoro-phenyl Ring | Core chromophore structure; Enhances photostability | Dyes, Pigments, Fluorophores researchgate.net |

Supramolecular Chemistry: Self-Assembly and Cocrystal Formation

Supramolecular chemistry involves the study of systems composed of multiple molecules connected by non-covalent interactions. This compound is an ideal molecule for supramolecular assembly due to its capacity for forming strong and directional hydrogen bonds through its amino and hydroxyl groups. nih.gov These interactions, along with potential halogen bonding involving the fluorine atoms, can guide the spontaneous organization of molecules into well-defined, higher-order structures. acs.org

This self-assembly process is fundamental to the formation of cocrystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio. brieflands.com By selecting an appropriate coformer molecule that can form complementary hydrogen bonds with the amino and/or hydroxyl groups of this compound, it is possible to design new crystalline materials with unique physical properties. nih.gov The formation of cocrystals can be driven by the establishment of robust supramolecular synthons, such as the interaction between a carboxylic acid and an amino group. mdpi.comrsc.org The resulting cocrystals may exhibit modified properties, such as altered solubility or thermal stability, making them interesting for various applications, including pharmaceuticals and materials science.

Organic Electronics and Semiconductor Applications

Aminodifluorophenol isomers are emerging as important building blocks in the field of organic electronics. chemscene.com These materials are being investigated for use in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The electronic properties of the aromatic ring, modulated by the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups, make this compound a candidate for the synthesis of organic semiconductors.

For example, related nitrodifluorophenol compounds are used as precursors for organic semiconductors in OLEDs. The reduction of the nitro group in such a precursor would yield an aminodifluorophenol structure. Isomers like 4-Amino-2,5-difluorophenol are specifically noted as building blocks for small molecule semiconductors and semiconducting polymers. chemscene.com These materials can be designed to have specific energy levels (HOMO/LUMO) to facilitate charge injection and transport in electronic devices. The ability to synthesize derivatives from this compound opens up possibilities for creating novel p-type or n-type semiconductor materials with properties fine-tuned for high-performance electronic applications. The degradation of various organic compounds, including chlorinated phenols, can be achieved through semiconductor photocatalysis, a field where novel semiconductor materials are continuously sought. sci-hub.stresearchgate.net

Applications As Chemical Intermediates in Specialized Synthesis Fields

Intermediate in Pharmaceutical Agent Development (Excluding Clinical Human Trial Data)

In the realm of pharmaceutical development, 2-amino-3,6-difluorophenol and its isomers are valued for their role in constructing new molecular entities with potential therapeutic applications. The strategic incorporation of the difluorophenol moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Strategic Building Block for Novel Pharmacophore Design

The design of novel pharmacophores, which are the essential steric and electronic features of a molecule necessary to ensure optimal interactions with a specific biological target, often utilizes unique building blocks to access new chemical space. mdpi.com this compound, with its distinct pattern of hydrogen bond donors (amine and hydroxyl groups), a hydrogen bond acceptor (hydroxyl oxygen), and the lipophilic, electron-withdrawing fluorine atoms, presents an attractive scaffold for the design of new pharmacophores. nih.gov

The introduction of fluorine into drug candidates is a well-established strategy to modulate properties such as metabolic stability, binding affinity, and bioavailability. wikipedia.org The difluorinated phenyl ring of this compound can establish favorable interactions with protein targets and enhance the compound's ability to cross cellular membranes. The amino and hydroxyl groups provide convenient handles for further chemical elaboration, allowing for the construction of a diverse library of compounds for screening against various biological targets.

Precursor for Agents Targeting Specific Biological Pathways (e.g., Neurological Systems)

Derivatives of aminodifluorophenols have shown promise as precursors for agents targeting neurological systems. A notable example is the use of the closely related 2,6-difluorophenol (B125437) as a starting material for the synthesis of analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. innovationnewsnetwork.comnih.gov Imbalances in GABA levels are associated with various neurological disorders. nih.gov

Researchers have synthesized aminomethyl-2,6-difluorophenols as potential GABA analogues. These compounds have been evaluated for their activity at GABA receptors, with some derivatives showing antagonist activity at GABA(C) receptors. nih.gov The increased lipophilicity imparted by the difluorophenol moiety is thought to facilitate the crossing of the blood-brain barrier, a critical attribute for centrally acting drugs. nih.gov While these specific examples utilize a different isomer, the underlying principle of using an aminodifluorophenol core to create lipophilic GABA analogues that can interact with neurological pathways is a strong indicator of the potential of this compound in this area.

Biological Activity of a GABA Analogue

| Compound | Target | Activity | IC50 Value |

|---|---|---|---|

| (1S,3S)-3-Amino-4-difluoromethylenecyclopentanecarboxylic acid | GABA Aminotransferase (GABA-AT) | Weak reversible inhibitor | >10 mM |

Bioisosteric Replacements in Medicinal Chemistry (e.g., Carboxylic Acid Mimicry)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. ut.ee The 2,6-difluorophenol moiety has been successfully employed as a bioisostere for the carboxylic acid group. innovationnewsnetwork.comgoogleapis.com

The introduction of two fluorine atoms ortho to the hydroxyl group significantly increases the acidity of the phenol (B47542). nih.gov For instance, the pKa of phenol is approximately 9.9, while the pKa of 2,6-difluorophenol is around 7.34. ut.eechemicalbook.com This increased acidity allows the difluorophenol to mimic the anionic character of a carboxylic acid at physiological pH, while also increasing the lipophilicity of the molecule. This can be advantageous for improving membrane permeability and oral bioavailability. The use of 2,6-difluorophenol to create GABA analogues that function as inhibitors of GABA aminotransferase is a prime example of this strategy. innovationnewsnetwork.com

Physicochemical Properties of Phenols

| Compound | pKa |

|---|---|

| Phenol | ~9.9 |

| 2-Fluorophenol | 8.7 |

| 3-Fluorophenol | 9.3 |

| 4-Fluorophenol | 9.9 |

| 2,6-Difluorophenol | 7.34 |

Intermediate in Agrochemical Formulations (Excluding Specific Dosage Information)

In the agrochemical industry, the search for new and more effective herbicides and fungicides is a continuous effort. Fluorinated compounds have become increasingly important in this sector due to their ability to enhance the efficacy of active ingredients. biologicaldiversity.orgresearchgate.net this compound and its isomers are valuable intermediates in the synthesis of these next-generation agrochemicals. researchgate.net

Contributions to Herbicide and Fungicide Synthesis

The aminophenol scaffold is a common structural motif in a variety of bioactive compounds, including herbicides and fungicides. mdpi.comnih.gov The presence of fluorine atoms in the this compound molecule can significantly enhance the biological activity of the resulting agrochemical. For example, the related compound 6-amino-2,3-difluorophenol (B104598) is utilized in the formulation of herbicides and fungicides. researchgate.net The synthesis of aminophenoxazinones, which have shown phytotoxic activity, from aminophenol precursors further highlights the utility of this class of compounds in developing new herbicides. mdpi.com

Strategies for Enhanced Efficacy and Reduced Environmental Persistence

The incorporation of fluorine into agrochemicals can lead to enhanced efficacy due to several factors. Increased lipophilicity can improve the penetration of the active ingredient through the waxy cuticle of plants or the cell membranes of fungi. biologicaldiversity.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can make the resulting molecule more resistant to metabolic degradation by the target pest or in the environment, leading to a longer duration of action. biologicaldiversity.org

However, this increased stability also raises concerns about the environmental persistence of fluorinated agrochemicals. peer.orgacs.orgbeyondpesticides.org The strong C-F bond can make these compounds resistant to natural degradation processes, potentially leading to their accumulation in soil and water. biologicaldiversity.org Therefore, a key strategy in the design of new fluorinated agrochemicals is to balance the desired enhancement in efficacy with an acceptable environmental profile. This can be achieved through careful molecular design, such as introducing other functional groups that are more susceptible to degradation, or by developing formulations that allow for lower application rates. The use of bioisosteric replacements, as discussed in the pharmaceutical context, can also be a viable strategy to minimize ecotoxicity.

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

This compound serves as a valuable intermediate in the synthesis of more complex molecules within the realm of specialty and fine chemicals. The presence of multiple reactive sites and the influence of fluorine substitution allow for its use in creating novel compounds with specific desired properties.

Fine chemicals are pure, single substances produced in limited quantities through batch or biotech processes. They are characterized by their complex molecular structures and are used as starting materials for specialty chemicals. Specialty chemicals, in turn, are formulations of various substances used in performance-critical applications.

The utility of this compound in this context is as a building block. Its functional groups can be selectively modified in multi-step synthetic sequences to build larger, more complex molecules. For instance, it can be a precursor for the synthesis of certain heterocyclic compounds or molecules with potential applications in material science or as pharmaceutical intermediates, although specific commercial examples are not detailed in the available literature. The fluorination in its structure is a key feature, as the incorporation of fluorine can enhance properties such as thermal stability, lipophilicity, and metabolic resistance in the final products.

Biological and Biochemical Research Applications of 2 Amino 3,6 Difluorophenol Derivatives Excluding Dosage, Safety, and Clinical Data

Investigations into Enzyme Interactions and Mechanistic Biochemistry

The introduction of fluorine into phenolic structures can significantly modulate their interactions with enzymes. Fluorine's high electronegativity can alter the acidity (pKa) of the phenolic hydroxyl group, influencing its ability to act as a hydrogen bond donor or acceptor within an enzyme's active site. annualreviews.org Research into fluorinated compounds has provided insights into several mechanisms of enzyme inhibition.

Fluoride (B91410) itself is known to be a direct inhibitor of enzymes such as the glycolytic enzyme enolase and heme-based peroxidases. cdnsciencepub.com More complex organofluorine compounds can act as mechanism-based inhibitors or potent competitive inhibitors for a variety of enzymes. For instance, the high strength of the carbon-fluorine (C-F) bond can render a molecule metabolically inert at a specific position, allowing it to bind to an active site without being processed, effectively blocking the enzyme. tandfonline.com An example of this is seen with 5-fluorouracil, which inhibits thymidylate synthase after being converted to its active metabolite. tandfonline.com

In the context of aminophenols, fluorination has been used to create specific enzyme inhibitors. For example, 2,6-difluorophenol (B125437) derivatives have been synthesized as mimics of γ-aminobutyric acid (GABA) to act as competitive inhibitors of the enzyme GABA aminotransferase (GABA-AT). annualreviews.orgtandfonline.com The two fluorine atoms ortho to the hydroxyl group decrease the pKa of the phenol (B47542) significantly, allowing it to mimic the carboxylate group of GABA at physiological pH. annualreviews.orgtandfonline.com While these specific derivatives were found to be poor substrates, they demonstrated competitive inhibition of GABA-AT. tandfonline.com

Furthermore, fluorinated compounds have been developed as inhibitors for other enzyme classes. Studies on quinolone antibacterials revealed that a fluorine atom at the C-6 position enhances the inhibition of DNA gyrase by up to 17-fold compared to non-fluorinated analogs. tandfonline.com Similarly, fluorinated benzothiazoles have been designed to block metabolic pathways involving cytochrome P450 enzymes, enhancing their potential as antitumor agents. tandfonline.com The difluoromethyl group (CHF2), in particular, can act as a hydrogen bond donor and mimic patterns in biological interactions, potentially improving binding affinities to target proteins. Research on fluorinated benzenesulfonic ester derivatives of nitrophenols has shown that ortho-fluorination can facilitate favorable interactions within the active sites of enzymes like α-glucosidase, leading to increased inhibitory activity. mdpi.com

Research on Antimicrobial and Antifungal Activities

The antimicrobial properties of organofluorine compounds are well-documented, with many derivatives showing potent activity against various bacterial and fungal strains. mdpi.com The presence of fluorine can enhance a molecule's ability to penetrate cell membranes due to increased lipophilicity and can interfere with essential microbial metabolic pathways. mdpi.comresearchgate.net

Research into fluorinated thiourea (B124793) derivatives carrying sulfonamide moieties has identified compounds with significant antimicrobial activity. nih.gov One fluorinated pyridine (B92270) derivative demonstrated high efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against a panel of microbes. nih.gov

More directly related to the aminophenol scaffold, studies on fluorinated pyridine Schiff bases have provided clear evidence of antifungal activity. In one study, two derivatives were synthesized: (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (containing a difluorophenol moiety) and (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (containing a monofluorophenol moiety). nih.govfrontiersin.orgnih.gov The study assessed their activity against pathogenic yeasts. Notably, only the difluorinated compound exerted a significant antifungal effect, highlighting the importance of the substitution pattern on the phenolic ring for modulating biological activity. nih.govfrontiersin.orgnih.gov The nitrogen atom in the pyridine ring is believed to be crucial for the antifungal effect, possibly by coordinating with the heme iron of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.govfrontiersin.org The activity of these compounds is summarized in the table below.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Cryptococcus neoformans H99 | 128 |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Cryptococcus neoformans H99 | >256 |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Cryptococcus gattii R265 | 128 |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Cryptococcus gattii R265 | >256 |

Studies on Antioxidant Properties and Mechanisms

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to the hydroxyl group's ability to donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring. The antioxidant potential of a phenol can be significantly influenced by the nature and position of other substituents on the ring.

Research on various classes of fluorinated compounds has explored their antioxidant potential. Studies on fluorinated chalcones showed improved antiproliferative activities, which can sometimes be linked to modulating oxidative stress, compared to their non-fluorinated counterparts. researchgate.net However, in a series of ester and amide derivatives designed as antioxidants, methylation of the key phenolic hydroxyl group completely abolished antioxidant activity, underscoring the critical role of this functional group. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Property Modulation by Fluorine Substitution

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications, such as fluorine substitution, impact the biological properties of a molecule. Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. nih.gov Its small size allows it to replace hydrogen with minimal steric disruption, while its high electronegativity can profoundly alter local electronic environments, affecting binding affinities and metabolic stability. researchgate.netnih.gov

The introduction of fluorine can lead to either an improvement or a deterioration of biological activity, and its effects are highly dependent on its position within the molecule. mdpi.com

Modulation of Acidity and Basicity: As discussed previously, fluorine substitution ortho to a phenolic hydroxyl group significantly lowers its pKa. A single ortho-fluoro substituent can reduce the pKa by about 1.2 units, while two ortho-fluorine atoms (e.g., in a 2,6-difluorophenol) can cause a reduction of 2.7 units. annualreviews.org This change can be critical for mimicking other functional groups, such as carboxylic acids, and for optimizing interactions with enzyme active sites that are sensitive to the ionization state of the ligand. annualreviews.orgtandfonline.com

Enhancing Binding Interactions: Fluorine's ability to form multipolar interactions with carbonyl carbons or amide groups in the backbone of enzymes or receptors can enhance binding affinity. mdpi.com In a study of thrombin inhibitors, a 4-fluorobenzyl derivative exhibited a 5-fold better inhibition constant (Ki) compared to the non-fluorinated parent compound, an effect attributed to close contacts between the fluorine atom and the enzyme's hydrophobic pocket. tandfonline.com

Impact on Activity and Selectivity: The antifungal study on pyridine Schiff bases provides a direct SAR insight for fluorinated aminophenol derivatives. The research demonstrated that the difluorinated phenol derivative was active against Cryptococcus species, while the corresponding monofluorinated derivative was inactive. nih.govfrontiersin.org This indicates that for this particular scaffold and biological target, two fluorine atoms on the phenolic ring are a prerequisite for significant antifungal activity. Similarly, SAR studies of fluorinated benzimidazole (B57391) derivatives showed that the position of the fluoro group on the aromatic ring influenced inhibitory potential, with para- and meta-fluoro substitutions often showing excellent inhibition. mdpi.com However, in other cases, fluorine substitution can be detrimental. In a study on classical cannabinoids, replacing the C-1 hydroxyl group with a fluorine atom significantly decreased binding affinity for the CB1 receptor. nih.gov

Environmental Fate and Degradation Pathways Excluding Safety and Ecotoxicity Profiles

Photolytic Degradation Pathways of Fluorinated Phenols

Photolysis, or degradation by light, is a primary abiotic process that can transform organic compounds in sunlit surface waters. acs.orgscispace.com This process can occur directly, when the compound absorbs solar photons, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) or hydrated electrons (e aq−). acs.org For fluorinated phenols, the rate and products of photolysis are influenced by factors such as the number and position of fluorine substituents and the solution's pH. nih.govacs.org

Research on various fluorophenol models, such as 2,6-difluorophenol (B125437) and trifluoromethylphenols, provides insights into the likely photolytic behavior of 2-Amino-3,6-difluorophenol. nih.govresearchgate.net The photolysis rates of fluorinated phenols are often pH-dependent, with higher degradation rates typically observed at higher pH values. nih.govacs.org For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) at pH 10 was two orders of magnitude greater than at pH 7. nih.govacs.org This is because the phenolate (B1203915) form of the molecule, which predominates at higher pH, is more susceptible to photoionization and subsequent degradation than the undissociated phenol (B47542). unito.it

The primary photolytic degradation pathways for aromatic fluorine (Ar-F) compounds, such as this compound, often lead to defluorination, producing fluoride (B91410) ions as the major product. acs.org However, photolysis can also result in minor structural modifications where the fluorinated motif is retained, leading to the formation of new, persistent fluorinated byproducts. nih.govacs.org The degradation of the aromatic ring can proceed through the formation of intermediates like dihydroxycyclohexadienyl radicals, which can then form hydroxylated derivatives (e.g., catechols and hydroquinones) or undergo ring-opening to form aliphatic acids like cis,cis-muconic acid. researchgate.netresearchgate.net The presence of the amino group in this compound is expected to influence these pathways, potentially undergoing oxidation or facilitating different ring-opening mechanisms.

| Condition | General Effect on Fluorinated Phenols | Potential Transformation Products |

|---|---|---|

| Direct Photolysis (UV light) | Degradation rate is pH-dependent; higher at alkaline pH. nih.govacs.org Leads to defluorination and/or formation of new fluorinated byproducts. acs.orgacs.org | Fluoride ions, hydroxylated phenols, benzoquinones, ring-opened products (e.g., muconic acid). acs.orgresearchgate.net |

| Indirect Photolysis (•OH radicals) | Reaction rates are typically near diffusion-controlled limits (10⁹–10¹⁰ M⁻¹ s⁻¹). acs.org Leads to efficient fragmentation. wikipedia.org | Dihydroxycyclohexadienyl radicals, hydroxylated derivatives. researchgate.net |

| Indirect Photolysis (Hydrated electrons, eaq-) | Highly reactive, particularly in advanced reductive processes. acs.org Can defluorinate highly stable compounds. acs.org | Defluorinated phenol derivatives. |

Oxidative Degradation Processes

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to mineralize persistent organic pollutants by generating highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.orgresearchgate.net These processes are particularly relevant for the degradation of stable compounds like fluorinated phenols. wikipedia.org Common AOPs include ozonolysis (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton-based systems (Fe²⁺/H₂O₂). wikipedia.orgkirj.ee

The hydroxyl radical is a powerful, non-selective oxidant that can attack aromatic compounds in two primary ways: by abstracting a hydrogen atom or by adding to the aromatic ring. kirj.ee The addition of •OH to the phenol ring of this compound would form hydroxylated intermediates. researchgate.net Subsequent reactions can lead to the cleavage of the C-F bonds and the opening of the aromatic ring, ultimately resulting in the formation of smaller, inorganic molecules like carbon dioxide, water, and fluoride and ammonium (B1175870) ions. wikipedia.org

Specific AOPs have shown effectiveness against related compounds:

Ozonolysis: The reaction of ozone with phenols in water can produce catechol, hydroquinone, and 1,4-benzoquinone. researchgate.net The process can be catalyzed by metal ions like Fe(II) or Mn(II) to enhance the degradation of chlorinated organic compounds. kirj.ee For this compound, ozonolysis would likely target both the phenol ring and the amino group.

UV/H₂O₂: This process generates •OH through the photolysis of hydrogen peroxide and has been successfully used to destroy chlorophenols. kirj.ee

Photocatalytic Oxidation: Surface-fluorinated titanium dioxide (F-TiO₂) has been shown to enhance the photocatalytic oxidation of phenol. acs.org The process involves the generation of mobile free •OH radicals on the catalyst surface, which then attack the organic substrate. acs.org

The degradation pathway can also involve other reactive species. For instance, in persulfate-based AOPs, the sulfate (B86663) radical (SO₄•⁻) is the primary oxidant, which can initiate degradation by cleaving C-C bonds, leading to a stepwise shortening of alkyl chains and eventual defluorination. mdpi.com

Analytical Methodologies for Environmental Detection and Transformation Product Identification

Identifying the diverse and often transient products of degradation requires sophisticated analytical techniques that go beyond basic identification. A comprehensive analysis of the environmental fate of this compound and its transformation products necessitates an integrated approach combining high-resolution separation with sensitive and specific detection. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing phenolic compounds and their degradation products. nih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using C18 or similar columns is typically employed to separate the parent compound from its more polar degradation products. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers coupled with LC provide accurate mass measurements (typically with <5 ppm error). acs.orgacs.org This allows for the determination of elemental compositions for unknown transformation products, which is a critical step in their identification. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (the parent ion) and fragmenting it to produce a characteristic fragmentation pattern (product ions). researchgate.netulisboa.pt This provides structural information that helps to elucidate the identity of the transformation products. Scheduled or multiple reaction monitoring (MRM) modes enhance sensitivity and selectivity for targeted analysis. researchgate.netsciex.com

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a uniquely powerful tool for studying fluorinated compounds. acs.orgnih.gov